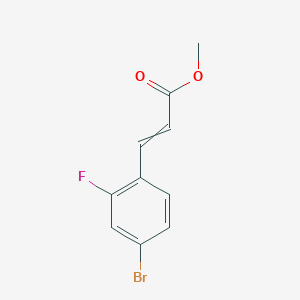![molecular formula C21H26N2O B8500511 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8500511.png)
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
2-benzyl-8-pyridin-3-yl-2-azaspiro[45]decan-8-ol is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels. The exact methods can vary depending on the specific requirements and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spiro structure but differs in its functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and properties.
Uniqueness
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol is unique due to its specific spiro structure and the presence of both benzyl and pyridinyl groups. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-benzyl-8-pyridin-3-yl-2-azaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C21H26N2O/c24-21(19-7-4-13-22-15-19)10-8-20(9-11-21)12-14-23(17-20)16-18-5-2-1-3-6-18/h1-7,13,15,24H,8-12,14,16-17H2 |
Clé InChI |
LLGZRDPRRXSNDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CN=CC=C4)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
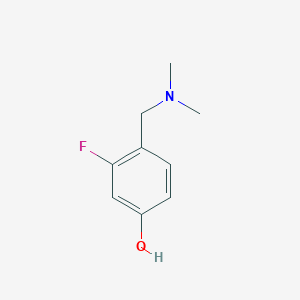
![4-{2-[4-(Dibutylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B8500434.png)
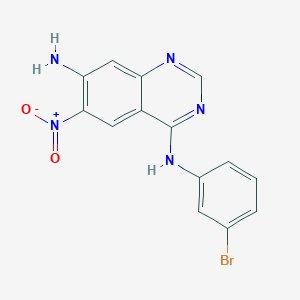

![2-(Benzenesulfonyl)-3-[4-(2-phenylethenyl)phenyl]prop-2-enenitrile](/img/structure/B8500462.png)
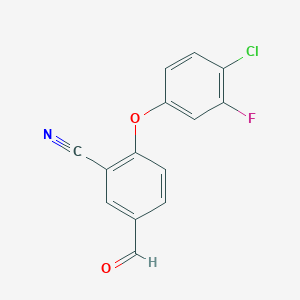
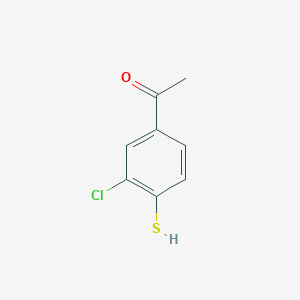
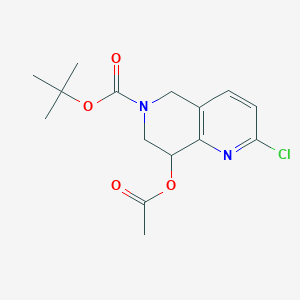
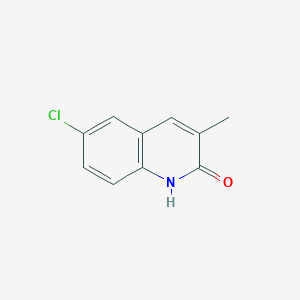
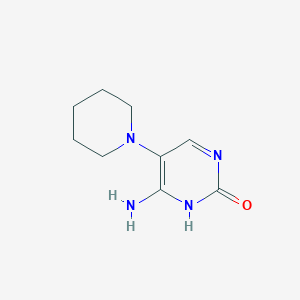

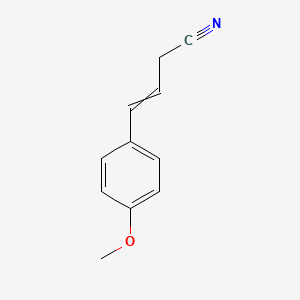
![1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone](/img/structure/B8500504.png)
